

A-Z guide to the Reactivity of Tetramethylmethylenediamine (TMMDA)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N,N,N',N'-Tetramethylmethylenediamine</i>
Cat. No.:	B1346908

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile of N,N,N',N'-tetramethylmethylenediamine (TMMDA), a versatile reagent in modern organic synthesis. The document details its chemical properties, primary applications, and key experimental protocols, with a focus on its role in facilitating Mannich reactions and directed ortho-metallation.

Core Chemical and Physical Properties

TMMDA, also known as bis(dimethylamino)methane, is a colorless, flammable liquid with a pungent odor.^[1] Its fundamental role in synthesis stems from its ability to act as a convenient in situ source of the highly reactive Eschenmoser's salt intermediate and its capacity to chelate with alkali metals like lithium.^{[1][2]}

Table 1: Physicochemical Properties of TMMDA

Property	Value	Reference
Molecular Formula	C ₅ H ₁₄ N ₂	[3]
Molecular Weight	102.18 g/mol	[4]
Density	0.749 g/mL at 25 °C	[4]
Boiling Point	85 °C	[4]
Refractive Index	n _{20/D} 1.401	[4]
Flash Point	-11 °C (closed cup)	[4]
Solubility	Fully miscible in water	[2][3]

Primary Reactivity Profile

The reactivity of TMMDA is dominated by two primary modes of action: its function as a Mannich reagent precursor and its role as an additive in organolithium chemistry.

Mannich Reactions: Dimethylaminomethylation

TMMDA is widely used as a stable and convenient precursor for the dimethylaminomethylation of compounds containing active methylene groups.[5][6] Under acidic conditions (e.g., trifluoroacetic acid or phosphoric acid), TMMDA eliminates dimethylamine to generate N,N-dimethyl(methylene)ammonium salts (a type of Eschenmoser's salt) *in situ*.[2][5] This intermediate is a potent electrophile that readily reacts with carbon nucleophiles.[6]

This *in situ* generation is often preferred over the use of pre-formed N,N-dimethyl(methylene)ammonium salts, which are typically hygroscopic and difficult to handle.[2][6] TMMDA has been successfully employed for the dimethylaminomethylation of various substrates, including:

- Active methylene compounds.[5]
- Aryltrialkylstannanes (in the presence of silyl chlorides).[6]
- Heterocyclic compounds like N-methylpyrroles and indoles.[5][6]

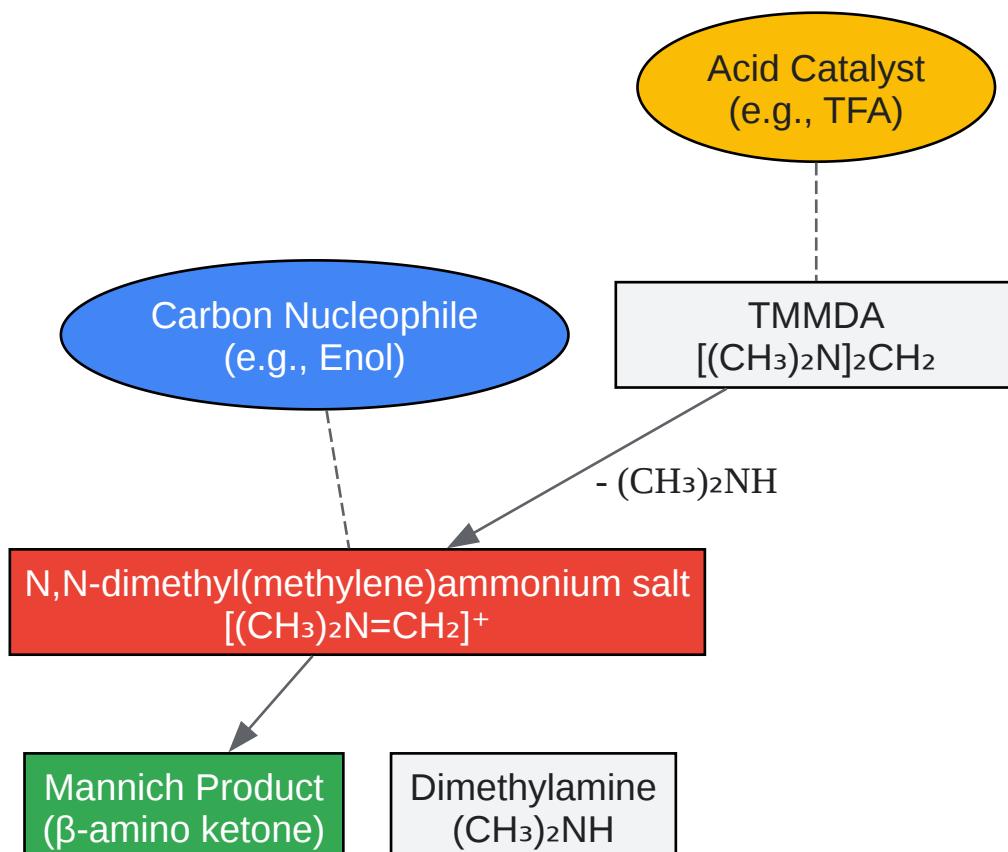


Figure 1. TMMDA in Mannich Reactions

[Click to download full resolution via product page](#)

TMMDA as a precursor for *in situ* Mannich reagent generation.

Role in Organolithium Chemistry

While often confused with N,N,N',N'-tetramethylethylenediamine (TMEDA), which is a classic additive in organolithium chemistry, TMMDA also exhibits the ability to chelate alkali metals.^[1] This property is crucial in reactions like directed ortho-metalation (DoM). In DoM, a directing metalation group (DMG) on an aromatic ring coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho-position.^{[7][8]} Additives like TMEDA (and conceptually similar diamines) enhance the reactivity of organolithium bases (e.g., n-BuLi, s-BuLi) by breaking down their aggregate clusters into more reactive monomeric or dimeric species.^{[9][10]} This leads to faster and more efficient metalation.^[9]

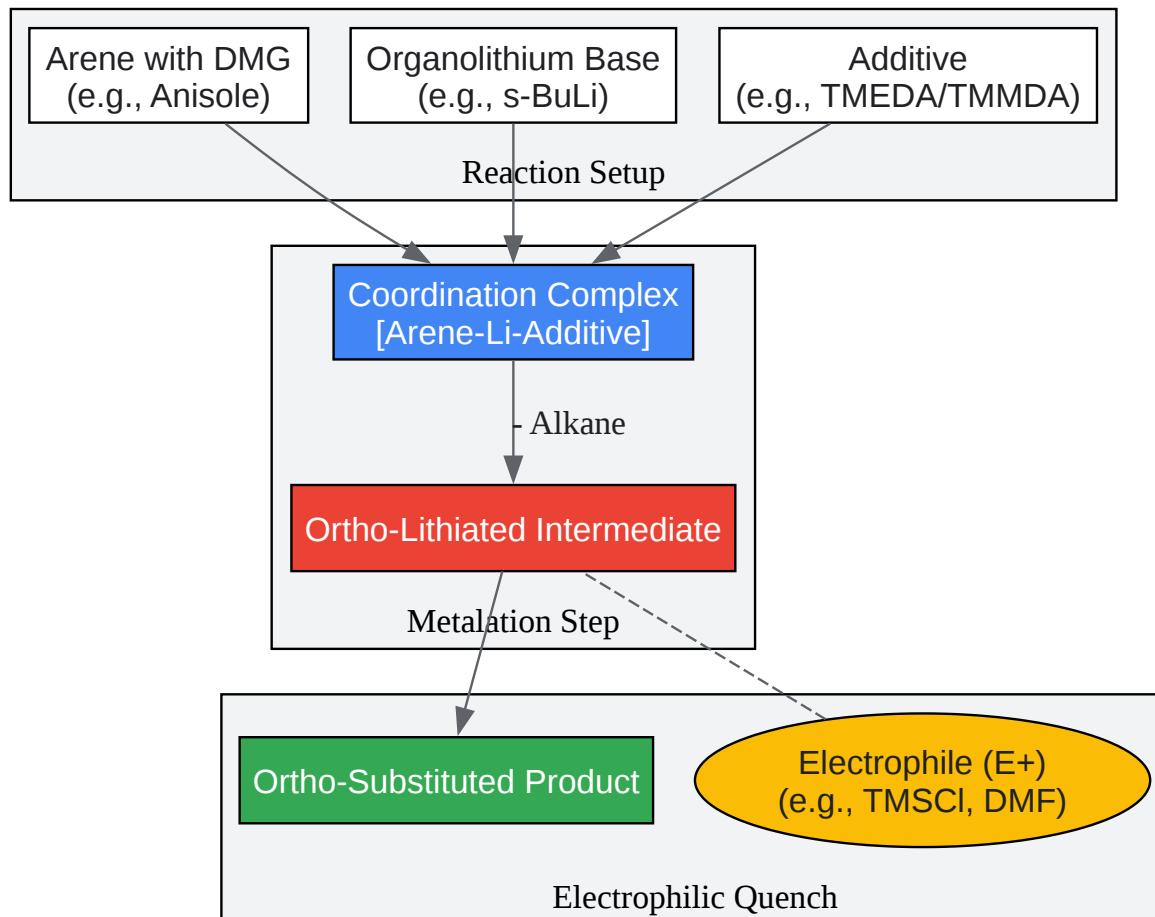


Figure 2. General Workflow for Directed Ortho-Metalation

[Click to download full resolution via product page](#)

The role of additives in the directed ortho-metallation process.

Quantitative Data Summary

While detailed kinetic data is sparse in publicly available literature, reaction yields provide a quantitative measure of TMMDA's efficacy.

Table 2: Representative Reaction Yields

Reaction Type	Substrate	Electrophile	Conditions	Yield (%)	Reference
Mannich Reaction	2-Naphthol	(as TMMDA)	H ₃ PO ₄ / Acetic Acid	95%	[6] (Implied)
Mannich Reaction	Indole	(as TMMDA)	Ac ₂ O	85%	[6] (Implied)
Directed ortho-Metalation	o-Anisic Acid	D ₂ O	S- BuLi/TMEDA, THF, -78°C	>95%	[11]
Directed ortho-Metalation	4-Fluorobenzoic Acid	TMSCl	S- BuLi/TMEDA, THF, -78°C	92%	[11]

Note: Yields for DoM reactions use TMEDA as the specified additive but are representative of the general class of reactions where TMMDA's chelating properties would be relevant.

Key Experimental Protocols

Protocol: Synthesis of TMMDA

This protocol describes the synthesis of TMMDA from formaldehyde and dimethylamine.[5][6]

Materials:

- Aqueous 30% formaldehyde (1.0 mol)
- 40% aqueous solution of dimethylamine (2.0 mol)
- Solid potassium hydroxide

Procedure:

- Charge a 500-mL round-bottomed flask with 100 g (1.0 mol) of 30% aqueous formaldehyde.
- Cool the flask in an ice bath and stir the solution.

- Add 225 g (2.0 mol) of a 40% aqueous dimethylamine solution dropwise, maintaining the cool temperature.
- Allow the resulting solution to stand overnight at room temperature.
- Saturate the aqueous solution with solid potassium hydroxide until two distinct layers form.[\[2\]](#)
- Separate the upper organic layer.
- Dry the organic layer over potassium hydroxide pellets.[\[2\]](#)
- Purify the product by distillation at atmospheric pressure. The expected yield is 83–86%.[\[6\]](#)

Protocol: Directed ortho-Metalation of o-Anisic Acid

This protocol is a representative example of a DoM reaction where a diamine additive is crucial for high regioselectivity and yield.[\[11\]](#)

Materials:

- o-Anisic acid
- sec-Butyllithium (s-BuLi)
- N,N,N',N'-tetramethylethylenediamine (TMEDA)
- Anhydrous tetrahydrofuran (THF)
- Deuterium oxide (D₂O) or other suitable electrophile

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), dissolve o-anisic acid in anhydrous THF in a flame-dried flask.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add TMEDA to the solution.

- Slowly add s-BuLi dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture may change color.
- Stir the reaction at -78 °C for the time specified by the literature (typically 1-2 hours) to ensure complete lithiation.
- Quench the reaction by adding the electrophile (e.g., D₂O) at -78 °C.
- Allow the reaction to warm to room temperature.
- Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., diethyl ether or ethyl acetate) and washing with brine.
- Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
- Purify the resulting product by column chromatography, recrystallization, or distillation as required.

Safety and Handling

TMMDA is a highly flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[12] It must be handled with appropriate personal protective equipment (PPE), including faceshields, gloves, and a suitable respirator.[4] It is incompatible with acids, acid chlorides, anhydrides, and strong oxidizing agents.[2][3] Reactions with organolithium reagents can be highly exothermic and may present an explosion hazard, particularly with tert-butyllithium.[12] All work should be conducted in a well-ventilated fume hood under anhydrous and inert conditions when reacting with organometallics.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N,N',N'-Tetramethyldiaminomethane: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. N,N,N',N'-Tetramethylmethanediamine | 51-80-9 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. N,N,N',N'-テトラメチルジアミノメタン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. The role of N,N,N',N'-Tetramethyldiaminomethane in Mannich reaction_Chemicalbook [chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. tuodaindus.com [tuodaindus.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 12. N,N,N',N'-Tetramethylmethanediamine | C5H14N2 | CID 5829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A-Z guide to the Reactivity of Tetramethylmethylenediamine (TMMDA)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346908#reactivity-profile-of-tetramethylmethylenediamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com